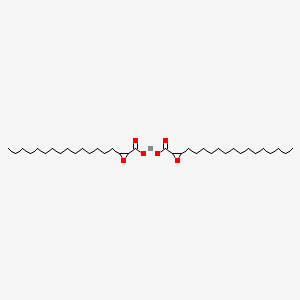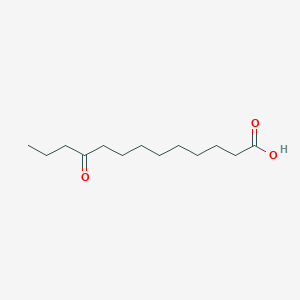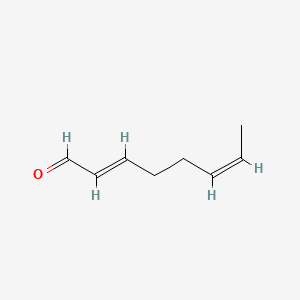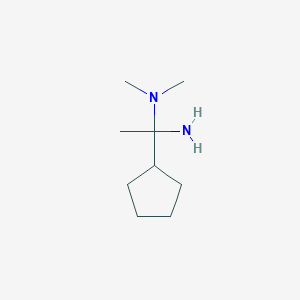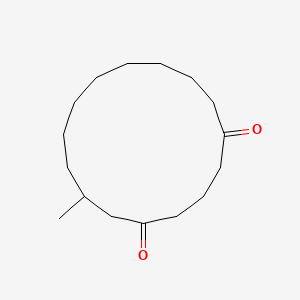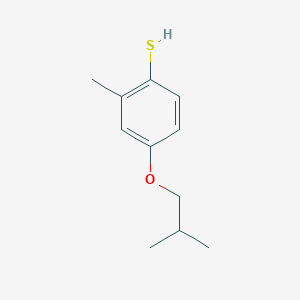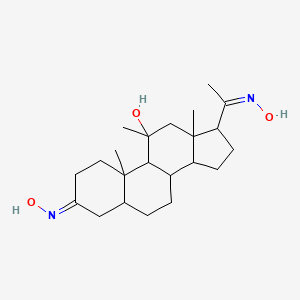
Silane, triethoxy(2-(tributylstannyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, triethoxy(2-(tributylstannyl)ethyl)- is an organosilicon compound that features both silicon and tin atoms within its structure. This compound is of interest due to its unique combination of properties derived from both silicon and tin, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethoxy(2-(tributylstannyl)ethyl)- typically involves the reaction of triethoxysilane with a tributylstannyl ethyl derivative. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include tetrahydrofuran and toluene. The reaction may require a catalyst, such as a platinum or palladium complex, to facilitate the formation of the silicon-tin bond.
Industrial Production Methods
Industrial production of Silane, triethoxy(2-(tributylstannyl)ethyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Silane, triethoxy(2-(tributylstannyl)ethyl)- undergoes various types of chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation: The tin atom can be oxidized to form tin oxides.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the ethoxy groups.
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ethoxy groups.
Major Products
Hydrolysis: Silanols and siloxanes.
Oxidation: Tin oxides and siloxanes.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Silane, triethoxy(2-(tributylstannyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of Silane, triethoxy(2-(tributylstannyl)ethyl)- involves the formation of siloxane bonds through hydrolysis and condensation reactions. The tin atom can participate in catalytic processes, facilitating the formation of new chemical bonds. The compound’s ability to form stable bonds with both organic and inorganic substrates makes it versatile in various applications.
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but lacks the tin atom. It is used in similar applications but does not offer the same catalytic properties.
Triethylsilane: Contains silicon but no ethoxy groups, making it less reactive in hydrolysis and condensation reactions.
Trimethoxysilane: Similar to triethoxysilane but with methoxy groups instead of ethoxy groups, leading to different reactivity and applications.
Uniqueness
Silane, triethoxy(2-(tributylstannyl)ethyl)- is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties. The combination of hydrolyzable ethoxy groups and a catalytically active tin atom makes it valuable in applications requiring both stability and reactivity.
Properties
CAS No. |
128093-63-0 |
|---|---|
Molecular Formula |
C20H46O3SiSn |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
triethoxy(2-tributylstannylethyl)silane |
InChI |
InChI=1S/C8H19O3Si.3C4H9.Sn/c1-5-9-12(8-4,10-6-2)11-7-3;3*1-3-4-2;/h4-8H2,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
GHJFSEIATDYEGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


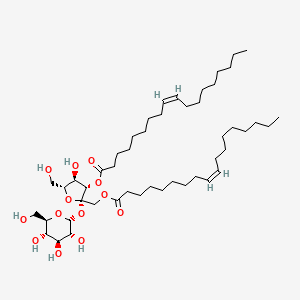
![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)


